molecular formula C23H20N2O5S B1261814 2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid

2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid

Cat. No.: B1261814
M. Wt: 436.5 g/mol
InChI Key: GYILVHHTCYNIOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis . One of the methods involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative and a benzoic acid derivative under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like silica-supported sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. One of the known targets is the peroxisome proliferator-activated receptor delta (PPARδ), which plays a role in regulating lipid metabolism and inflammation . The compound binds to this receptor, modulating its activity and leading to various biological effects.

Comparison with Similar Compounds

2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H20N2O5S/c26-22(24-21-11-4-3-10-20(21)23(27)28)17-8-5-9-19(14-17)31(29,30)25-13-12-16-6-1-2-7-18(16)15-25/h1-11,14H,12-13,15H2,(H,24,26)(H,27,28)

InChI Key

GYILVHHTCYNIOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O

Synonyms

GW9371

Origin of Product

United States

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